molecular formula C22H23N3 B11661697 N-(1-(2-Naphthyl)ethylidene)-4-phenyl-1-piperazinamine

N-(1-(2-Naphthyl)ethylidene)-4-phenyl-1-piperazinamine

Cat. No.: B11661697
M. Wt: 329.4 g/mol
InChI Key: DSEQZWYEEOMRMX-PTGBLXJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(2-Naphthyl)ethylidene)-4-phenyl-1-piperazinamine is an organic compound characterized by a complex structure that includes a naphthyl group, a phenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-Naphthyl)ethylidene)-4-phenyl-1-piperazinamine typically involves the condensation of 1-(2-naphthyl)ethanone with 4-phenylpiperazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

    Condensation Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-Naphthyl)ethylidene)-4-phenyl-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, converting the imine group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination

Major Products

    Oxidation: Formation of naphthyl ketones or carboxylic acids

    Reduction: Conversion to N-(1-(2-Naphthyl)ethyl)-4-phenyl-1-piperazinamine

    Substitution: Nitrated or halogenated derivatives of the original compound

Scientific Research Applications

Chemistry

In organic synthesis, N-(1-(2-Naphthyl)ethylidene)-4-phenyl-1-piperazinamine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for the development of drugs with anti-inflammatory, anti-cancer, or neuroprotective properties.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and dyes. Its chemical stability and reactivity make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism by which N-(1-(2-Naphthyl)ethylidene)-4-phenyl-1-piperazinamine exerts its effects depends on its interaction with molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit or activate certain signaling pathways, leading to therapeutic effects in disease models.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(2-Naphthyl)ethylidene)-4-methyl-1-piperazinamine
  • N-(1-(2-Naphthyl)ethylidene)-4-ethyl-1-piperazinamine
  • N-(1-(2-Naphthyl)ethylidene)-4-chloro-1-piperazinamine

Uniqueness

N-(1-(2-Naphthyl)ethylidene)-4-phenyl-1-piperazinamine is unique due to the presence of both naphthyl and phenyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H23N3

Molecular Weight

329.4 g/mol

IUPAC Name

(E)-1-naphthalen-2-yl-N-(4-phenylpiperazin-1-yl)ethanimine

InChI

InChI=1S/C22H23N3/c1-18(20-12-11-19-7-5-6-8-21(19)17-20)23-25-15-13-24(14-16-25)22-9-3-2-4-10-22/h2-12,17H,13-16H2,1H3/b23-18+

InChI Key

DSEQZWYEEOMRMX-PTGBLXJZSA-N

Isomeric SMILES

C/C(=N\N1CCN(CC1)C2=CC=CC=C2)/C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC(=NN1CCN(CC1)C2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.